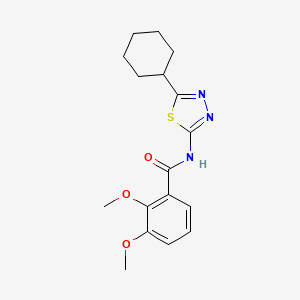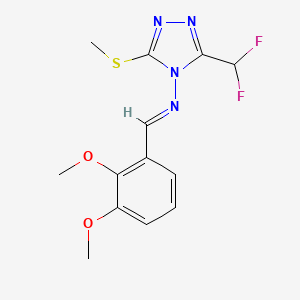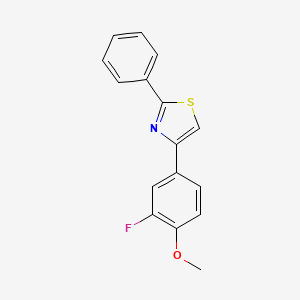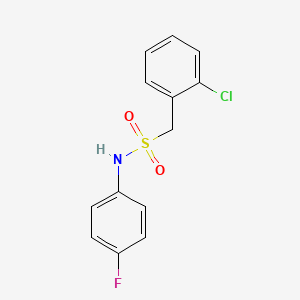![molecular formula C18H15ClFN3O2 B5861847 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzamide](/img/structure/B5861847.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzamide, commonly known as CMF-019, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. CMF-019 belongs to the class of oxadiazole derivatives and has been found to possess a wide range of pharmacological activities.
作用機序
The exact mechanism of action of CMF-019 is not fully understood. However, it has been suggested that CMF-019 may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. CMF-019 has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
CMF-019 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. CMF-019 has also been shown to reduce the expression of COX-2 and iNOS, two enzymes involved in inflammation. In cancer cells, CMF-019 has been shown to induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
The advantages of using CMF-019 in lab experiments include its high purity and yield, as well as its well-characterized pharmacological activities. However, there are also some limitations to using CMF-019 in lab experiments. For example, the exact mechanism of action of CMF-019 is not fully understood, which may make it difficult to design experiments to study its effects. Additionally, the toxicity of CMF-019 has not been fully evaluated, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on CMF-019. One area of interest is the development of CMF-019 as a potential cancer therapy. Further studies are needed to evaluate the efficacy and safety of CMF-019 in animal models of cancer, as well as in human clinical trials. Another area of interest is the potential use of CMF-019 in the treatment of inflammatory diseases. Additional studies are needed to evaluate the anti-inflammatory effects of CMF-019 in animal models of inflammation, as well as in human clinical trials. Finally, further studies are needed to elucidate the exact mechanism of action of CMF-019, which may provide insights into its potential therapeutic applications.
合成法
The synthesis of CMF-019 involves the reaction of 4-chlorobenzyl chloride with ethyl 4-fluorobenzoate in the presence of a base to form the intermediate ethyl 4-(4-chlorobenzyl)-2-fluorobenzoate. This intermediate is then reacted with hydrazine hydrate and sodium acetate to form the final product, CMF-019. The synthesis of CMF-019 has been optimized to yield high purity and yield.
科学的研究の応用
CMF-019 has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. CMF-019 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, CMF-019 has been shown to reduce inflammation in animal models, indicating its potential use in the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-2-23(18(24)13-5-9-15(20)10-6-13)11-16-21-17(22-25-16)12-3-7-14(19)8-4-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBSEXRWTUBINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5861765.png)








![4-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5861853.png)



